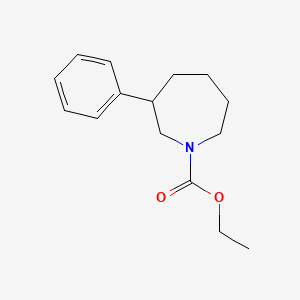

Ethyl 3-phenylazepane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-phenylazepane-1-carboxylate, also known as PEA, is a chemical compound that has been widely used in scientific research for its unique properties. PEA is a cyclic amine that is structurally similar to other psychoactive compounds such as amphetamines and cathinones. However, PEA does not have the same stimulant effects as these compounds and is instead thought to have a range of other interesting properties.

Applications De Recherche Scientifique

Synthetic Applications in Chemistry

Ethyl 3-phenylazepane-1-carboxylate has been explored in synthetic chemistry for constructing complex molecules. For example, it serves as a key intermediate in the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation reactions, showcasing its utility in creating diverse molecular architectures with significant regioselectivity and diastereoselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003). Additionally, its conformational analysis via 1H NMR spectroscopy has been instrumental in understanding the structure-activity relationships of compounds, such as its tropane analogue, providing valuable insights into their chemical behavior (A. Casy, J. Coates, 1974).

Mechanistic Insights and Method Development

The compound has also been a subject of studies aiming to elucidate mechanisms of reaction. For instance, the study of amide formation by carbodiimide in aqueous media utilized derivatives to understand the intricacies of bioconjugation reactions, contributing to the development of more efficient synthetic methods (N. Nakajima, Y. Ikada, 1995). Moreover, its photolytic behavior has led to discoveries regarding radical pairs and Marcus electron transfer, further expanding the theoretical and practical knowledge in photochemistry (Dayal P. DeCosta, J. Pincock, 1993).

Applications in Materials Science and Enzymatic Studies

In materials science, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related derivative, was oligomerized using enzymatic catalysts, illustrating the potential of using such compounds in the development of new polymeric materials (Yan Pang, H. Ritter, Monir Tabatabai, 2003). This approach highlights the intersection between organic chemistry and materials science, paving the way for innovative applications. Additionally, the compound has been implicated in studies focusing on the enzymatic resolution and esterification processes, indicating its versatility in facilitating the synthesis of enantioselective compounds and providing a foundation for the development of more effective enzymatic reactions (Małgorzata Zysk, A. Żądło, A. Brodzka, Catalina Wiśniewska, R. Ostaszewski, 2014).

Propriétés

IUPAC Name |

ethyl 3-phenylazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)16-11-7-6-10-14(12-16)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLPCCHOPWNZHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC(C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-phenylazepane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)